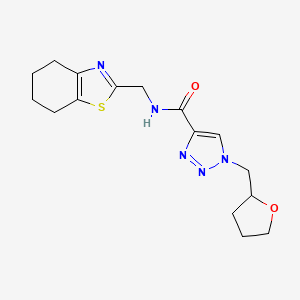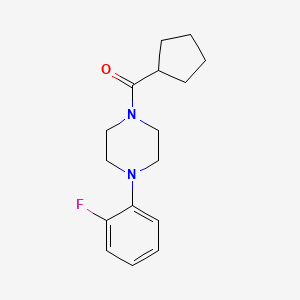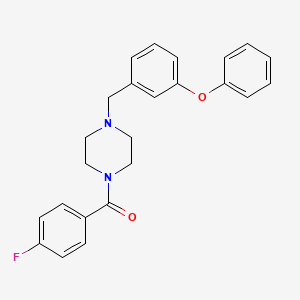
N-(3'-fluoro-4-biphenylyl)-1-(2-thienylcarbonyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3'-fluoro-4-biphenylyl)-1-(2-thienylcarbonyl)-3-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound belongs to the class of drugs known as protein kinase inhibitors, which work by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells.
作用機序
The mechanism of action of N-(3'-fluoro-4-biphenylyl)-1-(2-thienylcarbonyl)-3-piperidinecarboxamide involves the inhibition of specific protein kinases that are involved in the signaling pathways that regulate cell growth, proliferation, and survival. By blocking the activity of these enzymes, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of B-cell receptor signaling, the suppression of cytokine production, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response.
実験室実験の利点と制限
One of the main advantages of N-(3'-fluoro-4-biphenylyl)-1-(2-thienylcarbonyl)-3-piperidinecarboxamide is its potent and selective inhibition of specific protein kinases, which makes it an attractive candidate for the development of targeted cancer therapies. However, one of the limitations of this compound is its potential for off-target effects, which can lead to unwanted side effects and toxicity.
将来の方向性
There are several potential future directions for the development of N-(3'-fluoro-4-biphenylyl)-1-(2-thienylcarbonyl)-3-piperidinecarboxamide as a therapeutic agent for the treatment of cancer. These include the evaluation of its efficacy in clinical trials, the optimization of its pharmacokinetic properties, and the identification of biomarkers that can predict response to treatment. Additionally, further studies are needed to better understand the mechanisms underlying the immunomodulatory effects of this compound, and to explore its potential for combination therapy with other anti-cancer agents.
合成法
The synthesis of N-(3'-fluoro-4-biphenylyl)-1-(2-thienylcarbonyl)-3-piperidinecarboxamide involves a multi-step process that begins with the preparation of the starting materials, followed by the formation of the intermediate compounds, and finally the assembly of the final product. The key steps in the synthesis include the coupling of the biphenyl and thienyl fragments, the introduction of the piperidine ring, and the incorporation of the fluoro substituent.
科学的研究の応用
N-(3'-fluoro-4-biphenylyl)-1-(2-thienylcarbonyl)-3-piperidinecarboxamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that this compound is a potent inhibitor of several protein kinases that are known to be involved in the development and progression of cancer, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3).
特性
IUPAC Name |
N-[4-(3-fluorophenyl)phenyl]-1-(thiophene-2-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2S/c24-19-6-1-4-17(14-19)16-8-10-20(11-9-16)25-22(27)18-5-2-12-26(15-18)23(28)21-7-3-13-29-21/h1,3-4,6-11,13-14,18H,2,5,12,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPVMFKKUKOFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6102498.png)
![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6102500.png)
![5,7-diethyl-2-(1-ethyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B6102501.png)

![N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B6102530.png)
![2-{4-[1-(methoxyacetyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6102538.png)
![8-[2-(1-adamantylamino)ethyl]-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6102550.png)
![1,3-thiazolidine-2,4-dione 2-({2-[(4-chlorophenyl)sulfonyl]-1-methylethylidene}hydrazone)](/img/structure/B6102560.png)
![N'-[(4-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B6102567.png)
![7-chloro-3-(4-chlorophenyl)-10-hexanoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6102573.png)
![N-ethyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(4-pyridinylmethyl)acetamide](/img/structure/B6102581.png)
![2-[(3,4-diethoxyphenyl)acetyl]-3-[(3-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6102584.png)